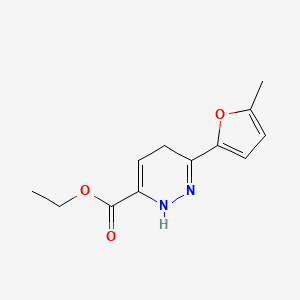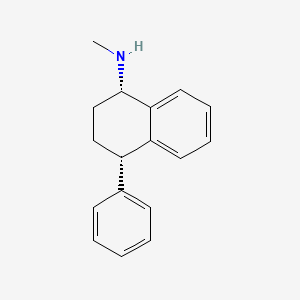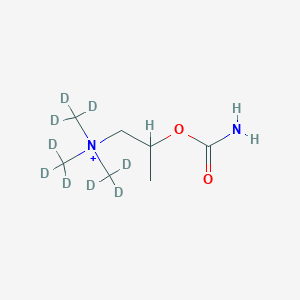
Bethanechol-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bethanechol-d9 is a deuterated form of bethanechol, a synthetic ester that is structurally and pharmacologically similar to acetylcholine. Bethanechol is a parasympathomimetic choline carbamate that selectively stimulates muscarinic receptors without affecting nicotinic receptors. Unlike acetylcholine, bethanechol is not hydrolyzed by cholinesterase, resulting in a longer duration of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bethanechol-d9 can be synthesized by incorporating deuterium into the structure of bethanechol. The synthesis involves the reaction of deuterated trimethylamine with deuterated β-methylcholine chloride in the presence of a suitable base. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated reagents and catalysts. The process includes purification steps such as crystallization and chromatography to obtain high-purity this compound. The final product is then formulated into pharmaceutical preparations for clinical use .
Chemical Reactions Analysis
Types of Reactions: Bethanechol-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace specific functional groups in this compound with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of this compound .
Scientific Research Applications
Bethanechol-d9 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: Employed in biological studies to investigate the effects of deuterium incorporation on biological activity.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: Applied in the development of deuterated pharmaceuticals with improved stability and efficacy
Mechanism of Action
Bethanechol-d9 exerts its effects by stimulating muscarinic receptors, which are part of the parasympathetic nervous system. The compound binds to postganglionic muscarinic receptors, leading to the activation of intracellular signaling pathways. This results in smooth muscle contractions in the bladder and gastrointestinal tract, promoting urinary retention relief and increased gastrointestinal motility .
Comparison with Similar Compounds
Neostigmine: A cholinergic agent used to treat myasthenia gravis and urinary retention.
Pilocarpine: A muscarinic agonist used to treat dry mouth and glaucoma.
Carbachol: A cholinergic agonist used in ophthalmology to induce miosis.
Comparison: Bethanechol-d9 is unique due to its selective stimulation of muscarinic receptors without affecting nicotinic receptors. Unlike neostigmine and carbachol, this compound is not hydrolyzed by cholinesterase, resulting in a longer duration of action. Additionally, the incorporation of deuterium in this compound enhances its stability and pharmacokinetic properties compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C7H17N2O2+ |
|---|---|
Molecular Weight |
170.28 g/mol |
IUPAC Name |
2-carbamoyloxypropyl-tris(trideuteriomethyl)azanium |
InChI |
InChI=1S/C7H16N2O2/c1-6(11-7(8)10)5-9(2,3)4/h6H,5H2,1-4H3,(H-,8,10)/p+1/i2D3,3D3,4D3 |
InChI Key |
NZUPCNDJBJXXRF-WVZRYRIDSA-O |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CC(C)OC(=O)N)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(C[N+](C)(C)C)OC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


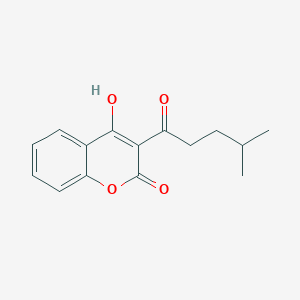
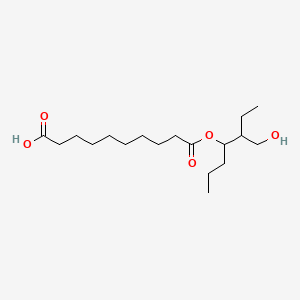
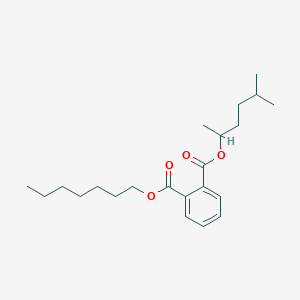

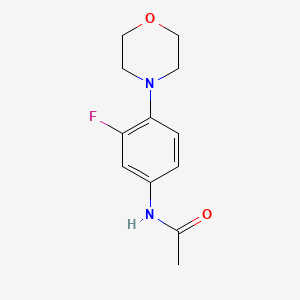
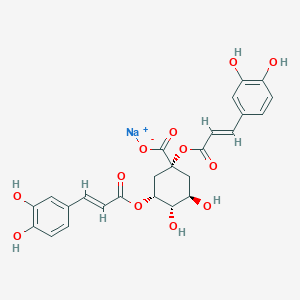
![2-Methyl-2-[[2-[2-(4-nitrophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1,3-dioxolane](/img/structure/B13851499.png)
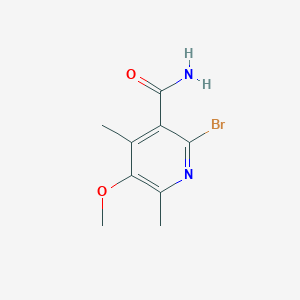
![[2-Methyl-5-(4-methylsulphonyl)phenyl-3-(2-methoxyethyl)-1-phenyl]-1H-pyrrole](/img/structure/B13851502.png)
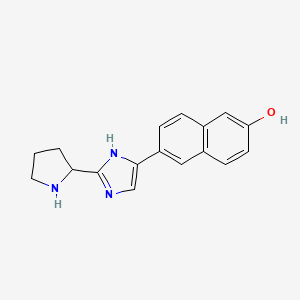
![Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH](/img/structure/B13851507.png)

